Crystallographic Characterization and Supramolecular Assembly of 2-Bromo-1-chloro-4-ethynylbenzene: A Technical Guide
Crystallographic Characterization and Supramolecular Assembly of 2-Bromo-1-chloro-4-ethynylbenzene: A Technical Guide
Executive Summary
For researchers in drug development and materials science, polyhalogenated ethynylbenzenes serve as critical bifunctional building blocks. Specifically, 2-Bromo-1-chloro-4-ethynylbenzene (CAS: 1564565-93-0) offers orthogonal reactivity profiles for palladium-catalyzed cross-coupling (e.g., Sonogashira and Suzuki reactions) due to the differential oxidative addition rates of its carbon-halogen bonds. Beyond its synthetic utility, this molecule is a prime candidate for crystal engineering.
Because specific empirical Single-Crystal X-ray Diffraction (SCXRD) data for this exact compound is currently absent from the Cambridge Structural Database (CSD), this whitepaper utilizes a high-fidelity predictive crystallographic model derived from analogous dihalophenylacetylenes. This guide details the causality behind experimental SCXRD choices, the supramolecular synthons governing its assembly, and the rigorous validation protocols required to resolve complex crystallographic disorder.
Theoretical Structural Framework & Supramolecular Synthons
The crystal packing of 2-Bromo-1-chloro-4-ethynylbenzene is dictated by a competitive interplay of non-covalent interactions. Understanding these pathways is essential for predicting polymorphism and solid-state stability.
-
The σ -Hole and Halogen Bonding (XB): Halogen atoms exhibit an anisotropic charge distribution, featuring an electrophilic region (the σ -hole) on the extension of the C–X bond and a nucleophilic equatorial belt. Because polarizability increases with atomic radius, the bromine atom possesses a stronger, more positive σ -hole than chlorine . Consequently, Bromine acts as the primary halogen bond donor, typically forming Type II halogen bonds ( θ1≈180∘,θ2≈90∘ ) with the nucleophilic belt of adjacent chlorine atoms or the π -system of the alkyne.
-
Hydrogen Bonding: The terminal alkyne ( C≡C−H ) is a moderately strong hydrogen bond donor, favoring C−H⋯π interactions with adjacent aromatic rings or C−H⋯Cl contacts.
Primary non-covalent interaction pathways driving the crystal packing.
Experimental Workflow: Single-Crystal X-ray Diffraction
To obtain publication-quality structural data, the experimental protocol must be meticulously designed to mitigate absorption errors and resolve positional disorder.
Step 1: Crystal Growth Strategy
-
Protocol: Dissolve 10 mg of 2-Bromo-1-chloro-4-ethynylbenzene in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of an antisolvent (e.g., n-hexane).
-
Causality: Vapor diffusion is preferred over slow evaporation. Slow evaporation often leads to rapid supersaturation, resulting in twinned or morphologically defective crystals. Vapor diffusion ensures a controlled, thermodynamic crystallization regime, yielding pristine single crystals suitable for diffraction.
Step 2: Data Collection Parameters
-
Protocol: Select a crystal under polarized light microscopy. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality (Temperature): Cooling to 100 K minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids). This vastly improves the signal-to-noise ratio at high diffraction angles ( 2θ ), allowing for precise determination of the light alkyne hydrogen atom.
-
Causality (Radiation Source): Molybdenum Kα radiation ( λ=0.71073 Å) must be used instead of Copper Kα . Bromine strongly absorbs Cu Kα radiation, which introduces severe, non-correctable systematic errors in the dataset .
Step 3: Structure Solution and Refinement
-
Protocol: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface .
-
Causality (Disorder Modeling): Because the Br and Cl atoms are ortho to each other, the molecule often exhibits 180° rotational disorder within the crystal lattice. If anomalous residual electron density peaks appear near the halogens, you must model positional disorder. Assign the Br and Cl atoms to two parts (Part 1 and Part 2) with free variables for occupancy (e.g., 0.85/0.15). Apply EXYZ and EADP constraints in SHELXL to force the disordered atomic sites to share identical coordinates and anisotropic displacement parameters, stabilizing the refinement.
Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for halobenzenes.
Quantitative Structural Data
The following tables summarize the anticipated crystallographic parameters and non-covalent interaction metrics based on the predictive dihalophenylacetylene model.
Table 1: Crystallographic Data and Refinement Parameters (Predictive Model)
| Parameter | Value |
| Empirical Formula | C₈H₄BrCl |
| Formula Weight | 215.47 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Density (calculated) | ~1.85 g/cm³ |
| Absorption Coefficient ( μ ) | ~5.2 mm⁻¹ |
| F(000) | 416 |
| Goodness-of-fit on F2 | 1.02 - 1.05 |
| Final R indices [ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |
Table 2: Key Intermolecular Contacts
| Interaction Type | Donor...Acceptor | Distance (Å) | Angle (°) | Structural Role |
| Halogen Bond | C−Br⋯Cl | 3.25 - 3.35 | 165 - 175 | Primary 1D chain formation |
| Hydrogen Bond | C−H⋯π (alkyne) | 2.80 - 2.95 | 140 - 160 | 2D sheet assembly |
| π−π Stacking | Cg⋯Cg (centroid) | 3.70 - 3.85 | N/A | 3D lattice stabilization |
Validation and Quality Control (Self-Validating System)
A crystallographic protocol is only as reliable as its validation framework. To ensure the integrity of the structural model, the finalized .cif (Crystallographic Information File) and .hkl (reflection data) files must be subjected to automated validation using PLATON/CheckCIF .
Critical Self-Validation Checks:
-
Hirshfeld Rigid-Bond Test: Evaluate the anisotropic displacement parameters (ADPs) of bonded atoms. If the difference in mean-square displacement amplitudes along the C-Br or C-Cl bond exceeds 0.001 Ų, it indicates unresolved positional disorder or an inadequate absorption correction.
-
Residual Electron Density ( Δρmax / Δρmin ): For a well-refined structure of this class, the highest residual electron density peak should not exceed 0.75e⋅A˚−3 , and the deepest hole should not be lower than −0.75e⋅A˚−3 . Peaks greater than 1.0e⋅A˚−3 located approximately 1.0 Å from the Bromine atom are definitive indicators of unmodeled rotational disorder or Fourier truncation errors.
References
-
Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[Link]
-
Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[Link]
